

# Application Note: Synthesis of 4-Hydroxyoctanamide via Lactone Ring-Opening Ammonolysis

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## Compound of Interest

Compound Name: 4-Hydroxyoctanamide

CAS No.: 57753-50-1

Cat. No.: B14620600

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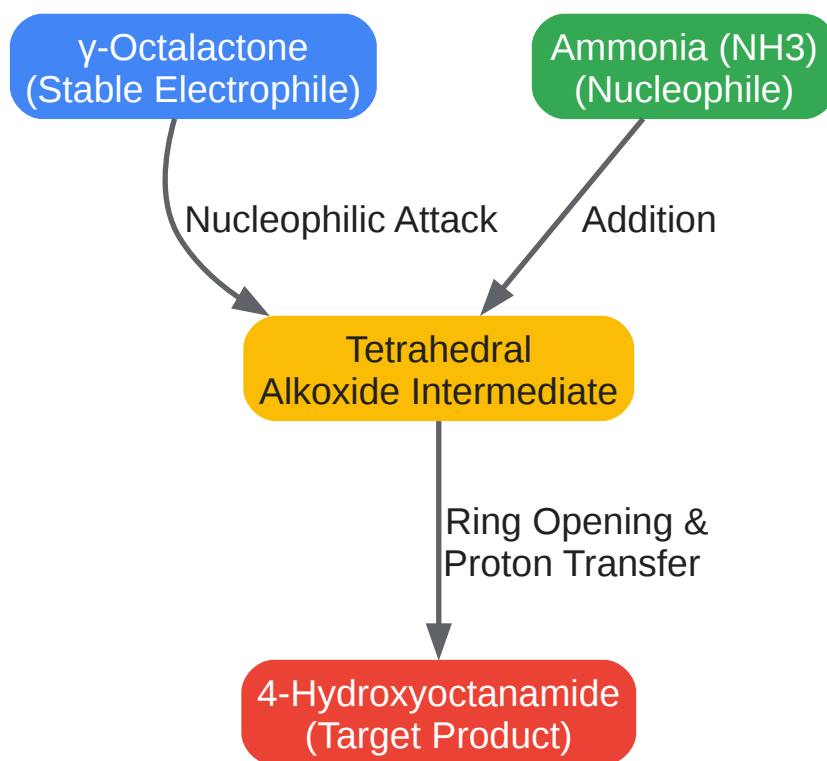
## Introduction and Mechanistic Principles

The synthesis of  $\omega$ -hydroxyalkylamides from lactones is a fundamental transformation in organic synthesis, particularly in the development of biologically active natural product analogues and autophagy modulators. Specifically, the conversion of  $\gamma$ -octalactone to **4-hydroxyoctanamide** involves the nucleophilic acyl substitution (ring-opening ammonolysis) of a stable five-membered butyrolactone ring.

Because  $\gamma$ -lactones possess minimal ring strain compared to their highly reactive  $\beta$ -lactone counterparts, direct aminolysis is thermodynamically challenging. The reaction typically requires either forcing conditions (extreme high pressure and temperature) to drive the equilibrium via mass action, or electrophilic activation of the carbonyl group via Lewis acid catalysis[1][2].

**Mechanistic Causality:** The reaction initiates via the nucleophilic attack of ammonia on the carbonyl carbon of  $\gamma$ -octalactone, forming a tetrahedral hemi-aminal alkoxide intermediate.

Subsequent collapse of this intermediate cleaves the C–O bond of the lactone. A final proton transfer yields the open-chain target product, **4-hydroxyoctanamide**.



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Mechanistic pathway of  $\gamma$ -octalactone ammonolysis to **4-hydroxyoctanamide**.

## Quantitative Comparison of Synthetic Routes

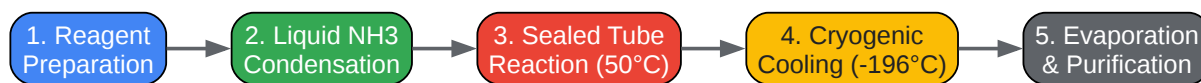
To provide researchers with flexible scale-up options, the table below summarizes the quantitative data and mechanistic advantages of various ammonolysis routes.

Synthetic Route	Reagents	Reaction Conditions	Typical Yield	Mechanistic Advantage
High-Pressure Ammonolysis	Liquid NH <sub>3</sub>	50°C, 7 days, Sealed tube	87% <sup>[3]</sup>	Mass action drives equilibrium; no catalyst required; clean conversion.
Methanolic Ammonolysis	2.0 M NH <sub>3</sub> in MeOH	0°C to RT, 24 h	60–75%	Methanol stabilizes the tetrahedral intermediate via H-bonding.
LiNTf <sub>2</sub> Catalyzed	NH <sub>3</sub> , LiNTf <sub>2</sub> (10 mol%)	CHCl <sub>3</sub> , 85°C, 12 h	>90% <sup>[1]</sup>	Mild activation; highly scalable; stoichiometric NH <sub>3</sub> usage.
AlCl <sub>3</sub> Mediated	NH <sub>3</sub> , AlCl <sub>3</sub> (1 equiv)	RT, 2–4 h	>85% <sup>[2]</sup>	Fast reaction at room temperature; excellent for medium rings.

## Experimental Protocols

### Protocol A: High-Pressure Liquid Ammonia Ammonolysis (Standard Method)

Note: This protocol is adapted from established methodologies for the synthesis of (+)-epogymnolactam analogues<sup>[3]</sup>. It provides the highest purity profile but requires specialized cryogenic and pressure equipment.



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Workflow for the high-pressure liquid ammonia synthesis of **4-hydroxyoctanamide**.

### Step 1: Substrate Preparation

- Transfer  $\gamma$ -octalactone (420.0 mg, 3.0 mmol) into a heavy-walled, pressure-resistant borosilicate glass reaction tube equipped with a secure Teflon screw cap and a pristine O-ring.
- Causality: The integrity of the reaction vessel is critical. At 50°C, liquid ammonia generates significant vapor pressure (approx. 20 atm). A compromised vessel will result in catastrophic failure and loss of product.

### Step 2: Ammonia Condensation

- Submerge the reaction tube in a dry ice/acetone bath (-78°C).
- Condense approximately 20 mL of anhydrous liquid ammonia directly into the tube.
- Causality: Condensing at -78°C ensures the ammonia remains safely in the liquid phase (b.p. -33.3°C) during transfer and sealing, preventing premature volatilization and guaranteeing a massive molar excess of the nucleophile.

### Step 3: Ammonolysis Reaction

- Seal the tube tightly while still in the cooling bath.
- Transfer the sealed tube to a protective blast shield enclosure and stir the mixture at 50°C for 7 days<sup>[3]</sup>.
- Causality: The combination of elevated temperature and extreme nucleophile concentration overcomes the high activation energy barrier of the unstrained  $\gamma$ -lactone ring, driving the equilibrium entirely toward the open-chain amide.

#### Step 4: Cryogenic Quenching (Critical Safety Step)

- After 7 days, remove the tube from the heat source and immediately submerge it in liquid nitrogen ( $-196^{\circ}\text{C}$ )[3].
- Causality: Cooling to  $-196^{\circ}\text{C}$  solidifies the ammonia and reduces the internal pressure to near vacuum. Opening the tube at room temperature would cause explosive decompression.

#### Step 5: Evaporation and Purification

- Carefully break the seal of the tube at  $-196^{\circ}\text{C}$ . Transfer the open tube to a well-ventilated fume hood and allow the ammonia to slowly evaporate as the vessel warms to ambient temperature[3].
- Dissolve the resultant white solid in a minimal amount of chloroform/methanol.
- Purify via silica gel column chromatography using a mobile phase of  $\text{CHCl}_3$

:CH

OH (9:1, v/v)[3].

- Expected Yield:  $\sim 411.3$  mg (87%) of **4-hydroxyoctanamide**.

## Protocol B: Lewis Acid-Catalyzed Aminolysis (Milder Alternative)

For environments where high-pressure liquid ammonia is unfeasible, Lewis acid catalysis activates the lactone carbonyl, allowing for stoichiometric amine usage at atmospheric pressure[1][2].

#### Step 1: Catalyst Activation

- Under an inert argon atmosphere, dissolve  $\gamma$ -octalactone (3.0 mmol) in anhydrous chloroform (15 mL).
- Add 10 mol% Lithium bis(trifluoromethanesulfonyl)imide (LiNTf<sub>2</sub>)

)<sup>[1]</sup> or 1.0 equivalent of anhydrous AlCl<sub>3</sub>

<sup>[2]</sup>.

- Causality: The Lewis acid coordinates to the carbonyl oxygen of the lactone, withdrawing electron density and significantly increasing the electrophilicity of the carbonyl carbon, rendering it susceptible to attack by un-ionized ammonia.

#### Step 2: Nucleophilic Addition

- Slowly bubble anhydrous NH<sub>3</sub>

gas into the solution.

- Stir at reflux (85°C for LiNTf<sub>2</sub>)

)<sup>[1]</sup> or room temperature (for AlCl<sub>3</sub>)

)<sup>[2]</sup> until TLC indicates complete consumption of the lactone.

#### Step 3: Quenching and Workup

- Quench the reaction with saturated aqueous NaHCO<sub>3</sub>

to neutralize the Lewis acid.

- Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>

SO<sub>4</sub>

, and concentrate in vacuo.

## Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the synthesis, the protocol must be validated in-process and post-purification. The following analytical controls confirm the successful ring-opening of the lactone:

- TLC Monitoring:  $\gamma$ -octalactone (R<sub>f</sub>)

~ 0.6 in 9:1 CHCl<sub>3</sub>

:MeOH) will disappear, replaced by a significantly more polar spot corresponding to **4-hydroxyoctanamide** (R

~ 0.3) due to the introduction of the highly polar hydroxyl and primary amide groups.

- Mass Spectrometry (FI-MS or ESI-MS): The spectrum must exhibit the pseudomolecular ion [M+H]

at m/z = 160.1 (Calculated for C

H

NO

: 159.13).

- H NMR (CDCl<sub>3</sub>

or CD

OD):

- Confirm the disappearance of the downfield lactone ring protons.
- Verify the appearance of a broad singlet integrating for 2H around 5.5–6.5 ppm (representing the –NH group), which is exchangeable with D<sub>2</sub>O.
- Verify a multiplet for the methine proton adjacent to the newly formed hydroxyl group (–CH(OH)–) around 3.5–3.8 ppm.

## References

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## Sources

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- [3. eprints.lib.hokudai.ac.jp \[eprints.lib.hokudai.ac.jp\]](#)
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